![molecular formula C13H18N2O5S B5789182 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane
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Overview
Description
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane, also known as MNPA, is a chemical compound that belongs to the family of sulfonyl azepanes. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. MNPA has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane works by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which dissociates into bicarbonate and hydrogen ions. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane binds to the active site of carbonic anhydrase and prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and hydrogen ions.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate and hydrogen ions, which can affect the pH balance of the body. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has several advantages for lab experiments, including its potency, selectivity, and stability. It is a potent inhibitor of carbonic anhydrase and has been shown to be selective for certain isoforms of the enzyme. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one limitation of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane. One area of interest is the development of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane-based drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another area of interest is the use of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane as a herbicide in agriculture and as an environmental pollutant remediation agent. Additionally, further research is needed to understand the mechanism of action of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane and its effects on the body in more detail.
Synthesis Methods
The synthesis of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane involves a multi-step process that starts with the reaction of 4-methoxy-2-nitrophenol with thionyl chloride to form 4-methoxy-2-nitrophenyl chloride. This intermediate is then reacted with sodium azide to form 4-methoxy-2-nitrophenyl azide, which is subsequently reduced with lithium aluminum hydride to form 4-methoxy-2-nitroaniline. The final step involves the reaction of 4-methoxy-2-nitroaniline with 1-chloroazepane in the presence of triethylamine to form 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane.
Scientific Research Applications
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to be a potent inhibitor of carbonic anhydrase, which makes it a promising candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has also been studied for its potential use as a herbicide in agriculture and as an environmental pollutant remediation agent.
properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-20-11-6-7-13(12(10-11)15(16)17)21(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUAJSIMFCJDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2-nitrophenyl)sulfonyl]azepane |
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